molecular formula C13H11ClN2O2 B1473908 3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid CAS No. 1504424-51-4

3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid

Cat. No. B1473908
M. Wt: 262.69 g/mol
InChI Key: NRSWRNFHZPZLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.



Synthesis Analysis

While specific synthesis methods for “3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid” are not found, pyridazine derivatives can be synthesized through various methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines2.



Molecular Structure Analysis

The molecular formula of “3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid” is C13H11ClN2O21. The molecular weight is 262.69 g/mol1.



Chemical Reactions Analysis

Specific chemical reactions involving “3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid” are not found in the literature. However, pyridazine derivatives are known to undergo various chemical reactions. For example, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid” are not readily available in the literature.


Scientific Research Applications

Synthesis and Herbicidal Activities

Pyridazine derivatives have been synthesized and evaluated for their herbicidal activities. For example, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibited significant herbicidal activities, demonstrating the potential of pyridazine compounds in agricultural applications (Han Xu et al., 2008).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of pyridazine derivatives. Novel synthetic pathways have led to compounds that were evaluated for their antimicrobial effectiveness, although some studies found these compounds to exhibit minimal to no antimicrobial activity (Hajja S. Alonazy et al., 2009).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using pyridazine derivatives as intermediates or starting materials is a significant area of research. These synthesized compounds have potential applications in drug development and the creation of materials with unique properties. For instance, the synthesis of 2-hetarylimidazo[4,5-d]pyridazine derivatives showcases the versatility of pyridazine compounds in creating heterocyclic molecules with possible pharmaceutical applications (N. N. Smolyar et al., 2007).

Structural and Chemical Analysis

Pyridazine derivatives have been the subject of structural and chemical analysis to understand their properties better and to refine their synthesis processes for various applications. For example, the study of the synthesis, structure analysis, and characterization of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine highlighted the compound's structural features and potential for further application in medicinal chemistry (Hamdi Hamid Sallam et al., 2021).

Safety And Hazards

Specific safety and hazard information for “3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid” is not found in the literature. However, it’s always important to handle chemical compounds with care and follow safety protocols.


Future Directions

The future directions of “3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid” are not found in the literature. However, pyridazine derivatives are of interest in various fields, including medicinal chemistry, due to their wide range of pharmacological activities3.


properties

IUPAC Name

3-chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-2-8-3-5-9(6-4-8)11-7-10(13(17)18)12(14)16-15-11/h3-7H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSWRNFHZPZLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(4-ethylphenyl)pyridazine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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